molecular formula C8H7F2N3 B14040957 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine

1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine

Cat. No.: B14040957
M. Wt: 183.16 g/mol
InChI Key: VLMNFTVPSYNQFU-UHFFFAOYSA-N
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Description

1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3. It is characterized by the presence of a cyano group, a difluoromethyl group, and a hydrazine moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-3-(difluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(difluoromethyl)-4-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3/c9-8(10)7-3-6(13-12)2-1-5(7)4-11/h1-3,8,13H,12H2

InChI Key

VLMNFTVPSYNQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)F)C#N

Origin of Product

United States

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